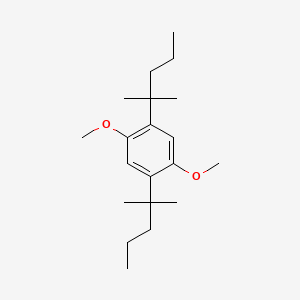
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene: is an organic compound with the molecular formula C20H34O2 . It is also known by its synonym Benzene,1,4-di-tert-hexyl-2,5-dimethoxy This compound is characterized by the presence of two methoxy groups and two tert-hexyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene can be synthesized through Friedel-Crafts Alkylation of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene to form the final product .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the Friedel-Crafts Alkylation process is a common method used in industrial organic synthesis. This process typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation reaction .
Chemical Reactions Analysis
Types of Reactions:
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The methoxy groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids .
Scientific Research Applications
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene involves its interaction with molecular targets and pathways. The compound’s methoxy groups and tert-hexyl groups can participate in various chemical interactions, influencing its reactivity and potential biological activity . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,4-Dimethoxy-2-methylbenzene:
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar aromatic structure with different substituents.
Uniqueness:
These groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
75773-13-6 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1,4-dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C20H34O2/c1-9-11-19(3,4)15-13-18(22-8)16(14-17(15)21-7)20(5,6)12-10-2/h13-14H,9-12H2,1-8H3 |
InChI Key |
BGJQFWZDXPXLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















